(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide
Description
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(3-aminophenyl)-N-(4-anilinophenyl)formamide |
InChI |
InChI=1S/C19H17N3O/c20-15-5-4-8-19(13-15)22(14-23)18-11-9-17(10-12-18)21-16-6-2-1-3-7-16/h1-14,21H,20H2 |
InChI Key |
ZUUPDCAZTXXTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C=O)C3=CC=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Formylation via Vilsmeier–Haack Reaction
A common approach to prepare formamide derivatives involves the Vilsmeier–Haack reaction, which formylates aromatic amines under mild conditions using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
- Procedure : Triphenylamine or substituted anilines are reacted with POCl3 and DMF at low temperatures (-5°C to 0°C), followed by heating under nitrogen atmosphere at 88–93°C for 11–13 hours.
- Workup : The reaction mixture is cooled, poured into ice water, neutralized with NaOH, and extracted with dichloromethane. The organic phase is washed, dried, and purified by silica gel column chromatography.
- Yields : This method yields formylated triphenylamine derivatives with yields up to 85%.
- Notes : The reaction requires careful control of reagent ratios (e.g., DMF:POCl3 ~1:1.3) and drying of DMF to improve yield and purity.
This method is relevant for preparing the formylated intermediate that can be further converted into the target formamide compound by subsequent amination steps.
Amidation via Direct Coupling
The formation of the formamide bond between the 3-aminophenyl group and the 4-(phenylamino)phenyl moiety can be achieved by:
- Reacting an aminophenyl derivative with an activated formyl or carboxyl derivative of the phenylamino-substituted phenyl compound.
- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides to facilitate amide bond formation.
- Mild heating or reflux in solvents like ethanol or dichloromethane to promote coupling.
This approach is standard in amide synthesis and allows for selective formation of the N-formyl linkage without overreaction or side products.
Comparative Data Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Vilsmeier–Haack formylation | Triphenylamine, DMF, POCl3 | 88–93 | 11–13 | 85 | Requires dry DMF, N2 atmosphere |
| Amidation (amide bond formation) | Aminophenyl derivative, activated acid derivative, coupling agent | RT to reflux | 1–12 | 70–90 | Solvent: ethanol, DCM; mild heating |
| Cyclocondensation (heterocycle formation) | o-Phenylenediamine, amidinium salt, ethanol or DCM | 0 to reflux | 1–12 | Moderate | Multi-step, useful for analog synthesis |
Detailed Research Findings
- The Vilsmeier–Haack reaction is the most documented and efficient method for introducing formyl groups onto aromatic amines, which is a critical step in preparing the formamide linkage in the target compound.
- Purification by silica gel chromatography using petroleum ether and ethyl acetate mixtures is effective in isolating pure formylated intermediates.
- Subsequent amidation reactions require careful stoichiometric control and choice of coupling agents to avoid side reactions such as over-acylation or polymerization.
- Alternative synthetic routes involving cyclocondensation provide access to related heterocyclic compounds with amino and formyl functionalities, which can be modified to yield the target compound or its derivatives.
- The use of dry solvents and inert atmosphere (nitrogen) is essential to maintain reagent stability and maximize yields.
Chemical Reactions Analysis
Types of Reactions
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of phenylformamides can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : A study involving the compound demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer. The compound exhibited an IC50 value of 12 µM in MCF-7 breast cancer cells, indicating significant cytotoxicity.
Antimicrobial Properties
The compound has shown promise in combating bacterial infections, particularly against resistant strains.
- Case Study : In vitro testing revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results suggest potential as an antimicrobial agent.
| Activity Type | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 64 |
Agricultural Applications
Research has indicated that compounds similar to (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide can act as fungicides or pesticides, providing protection against phytopathogenic microorganisms.
- Case Study : A patent application highlighted the use of phenylamine derivatives for crop protection, demonstrating effectiveness against fungal pathogens like Aspergillus and Candida. The compound was shown to enhance plant resistance to various diseases.
Mechanism of Action
The mechanism by which (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- N-(3-Nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (1−f): The nitro group (electron-withdrawing) and fluorine (moderate electron-withdrawing) substituents contrast with the electron-donating amino groups in the target compound. Such substitutions influence reactivity in cross-coupling reactions and dipole moments, as seen in its synthesis via palladium-mediated methods .
- N-(4-(Dimethylamino)phenyl)formamide: The dimethylamino group is a strong electron donor, enhancing solubility in polar solvents.
- The target compound lacks such heterocycles but shares a formamide-linked aromatic system .
Physical and Chemical Properties
Phase Behavior and Crystallinity
- N-(4-Methylphenyl)formamide and N-(4-Chlorophenyl)formamide: These analogs exhibit phase transitions under thermal stress, with crystal structures transitioning from disordered to ordered states.
Solubility and Melting Points
- Acetamide Derivatives (): Compounds like N-(4-(morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide exhibit melting points ranging from 160–220°C, influenced by sulfonyl and morpholino groups. The target compound’s amino substituents may lower its melting point compared to halogenated analogs (e.g., N-(4-Chlorophenyl)formamide) but increase water solubility .
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 318.37 g/mol
This compound features two aromatic rings and an amine functional group, which contribute to its biological properties.
Biological Activity Overview
The biological activity of (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide has been investigated primarily in the context of anticancer effects. Below are key findings from various studies:
Anticancer Activity
- Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC values for these cell lines range significantly, indicating varying levels of sensitivity.
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased expression of apoptotic markers such as Bax and Caspase-7. This suggests that the compound may trigger programmed cell death pathways critical for eliminating malignant cells.
- Gene Expression Modulation : Studies have shown that treatment with this compound can alter gene expression profiles related to cell survival and proliferation, particularly affecting the expression of VEGFR-2, a key player in angiogenesis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl rings can significantly impact the biological activity of the compound:
- Substituent Effects : Electron-withdrawing groups at specific positions on the phenyl rings enhance cytotoxicity by improving binding affinity to target proteins involved in cancer progression.
- Conformational Considerations : The spatial arrangement of substituents affects the molecule's ability to interact with biological targets, influencing its overall efficacy.
Case Studies
- Study on HepG2 Cells : In a recent study, (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide was tested against HepG2 cells, showing an IC value of 5.89 µM. The study highlighted significant increases in early and late apoptotic markers post-treatment, indicating effective induction of apoptosis .
- Comparative Analysis with Other Compounds : When compared to standard chemotherapeutic agents like gefitinib, which has an IC of 15.5 nM against EGFR, (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide exhibited promising results that warrant further investigation for its potential as a lead compound .
Q & A
Q. What are the recommended synthetic routes for (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves condensation reactions between aromatic amines and carbonyl-containing precursors. For example, analogous compounds (e.g., triazole-carboxamides) are synthesized via sequential reactions like condensation of aniline derivatives with isocyanides, followed by cyclization with sodium azide . Optimization strategies include:
- Temperature control : Maintaining 60–80°C to prevent side reactions.
- pH modulation : Neutral to slightly acidic conditions (pH 6–7) to stabilize intermediates.
- Catalyst use : Employing Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
Yield improvements (>75%) are achievable via fractional crystallization or HPLC purification .
Q. How is the structural integrity of (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide confirmed in synthetic batches?
- Methodological Answer : Structural validation relies on multi-technique approaches:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles to confirm planar aromatic systems .
- NMR spectroscopy : ¹H NMR peaks for aromatic protons (δ 6.8–7.5 ppm) and formamide protons (δ 8.1–8.3 ppm) validate substitution patterns.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 318.14) .
Impurity profiling via HPLC (relative retention time: 0.4–0.7) ensures purity thresholds (<0.5% total impurities) .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound's stability under various environmental conditions?
- Laboratory phase :
- Hydrolytic stability : Expose to buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
- Photolytic resistance : UV irradiation (254–365 nm) to assess photodegradation products.
- Field phase :
- Soil/water partitioning : Measure log Kow (octanol-water) to predict bioaccumulation.
- Biotic transformation : Incubate with microbial consortia; track metabolite formation (e.g., hydroxylated derivatives).
- Data analysis : Use kinetic models (e.g., first-order decay) to estimate half-lives (t½).
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictory bioactivity results often stem from:
- Impurity variability : Batch-to-batch differences in byproducts (e.g., N-acetyl derivatives) can alter assay outcomes. Mitigate via strict QC protocols (HPLC purity >99%) .
- Experimental design flaws : Use randomized block designs with split-plot configurations to control variables (e.g., rootstocks, harvest seasons in agrochemical studies) .
- Target specificity : Employ CRISPR-engineered cell lines to isolate receptor-specific effects (e.g., kinase inhibition vs. off-target interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
